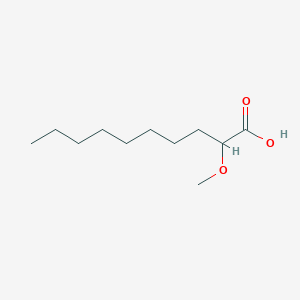
2-Methoxydecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxydecanoic acid is an organic compound with the molecular formula C11H22O3 It is a type of fatty acid that features a methoxy group attached to the second carbon of the decanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxydecanoic acid can be synthesized through several methods. One common approach involves the oxidation of the corresponding 2-methoxyalkanols with nitric acid in the presence of vanadate ions as a catalyst. The reaction is typically carried out at temperatures below 90 degrees Celsius, and the this compound is separated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is conducted in a relatively high aqueous solution at a pH value of less than or equal to 7 and temperatures around 50 degrees Celsius .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and vanadate ions are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-Methoxydecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Medicine: Research suggests that this compound may have therapeutic applications due to its antimicrobial properties.
Industry: It is used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-methoxydecanoic acid exerts its effects involves its interaction with microbial cell membranes. The methoxy group enhances the compound’s ability to disrupt the lipid bilayer of bacterial cells, leading to cell lysis and death. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a potential candidate for antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxyoctanoic acid
- 2-Methoxyhexanoic acid
- 2-Methoxydodecanoic acid
Comparison: 2-Methoxydecanoic acid is unique due to its specific chain length and the position of the methoxy group. Compared to shorter or longer chain methoxy acids, it exhibits distinct physical and chemical properties, such as solubility and reactivity. Its antimicrobial activity is also notably higher than some of its analogs, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66018-29-9 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2-methoxydecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(14-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WMKSSGPYLVBYJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


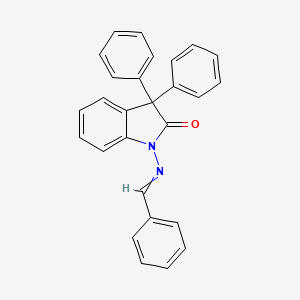
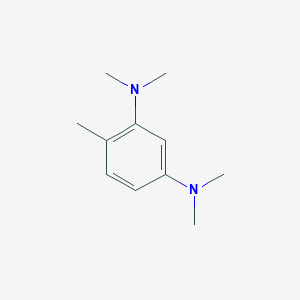
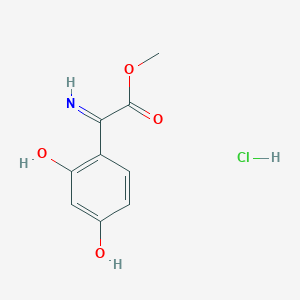
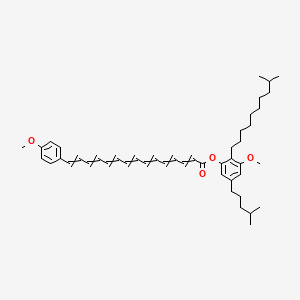
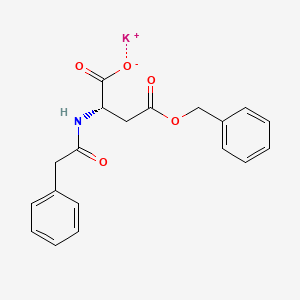
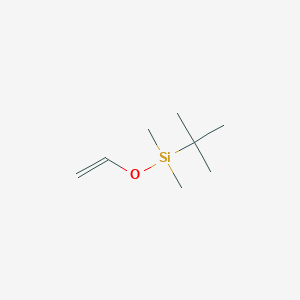
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
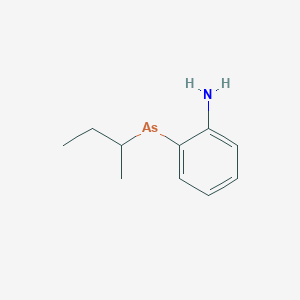
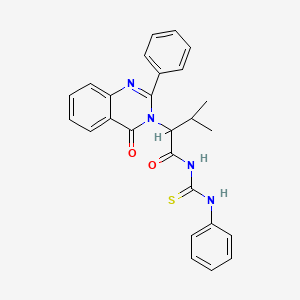
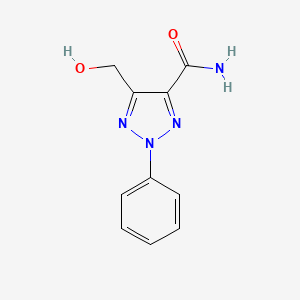
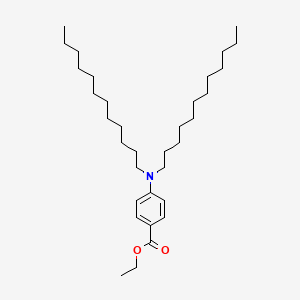
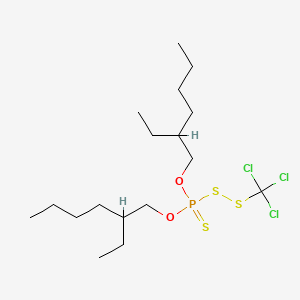
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
